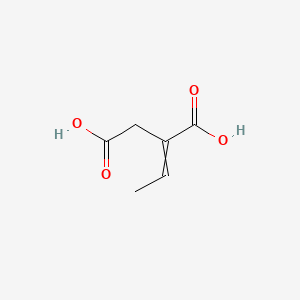
Methylitaconic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylitaconic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
2.1 Drug Delivery Systems
Methylitaconic acid and its derivatives have shown promise in the development of drug delivery systems. For instance, copolymers formed with this compound can enhance the solubility and bioavailability of poorly soluble drugs. Research indicates that these polymers can be utilized to create hydrogels that control the release rate of therapeutic agents, thereby improving treatment efficacy .
2.2 Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its ability to disrupt metabolic processes in bacteria makes it a candidate for developing new antimicrobial agents. For example, it has been shown to inhibit the growth of pathogenic strains by affecting their central carbon metabolism .
Agricultural Applications
3.1 Biopesticides and Fertilizers
This compound can be used in formulating biopesticides and fertilizers due to its natural origin and low toxicity profile. It has been studied for its potential to enhance plant growth and resistance to diseases when applied as a soil amendment or foliar spray . This application aligns with sustainable agricultural practices aimed at reducing chemical inputs.
Material Science Applications
4.1 Polymer Production
This compound serves as a valuable monomer in the synthesis of various polymers, including biodegradable plastics and elastomers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in packaging, automotive parts, and consumer goods .
4.2 Coatings and Adhesives
The unique properties of this compound allow it to be used in developing coatings and adhesives with enhanced performance characteristics. These materials can exhibit improved adhesion, flexibility, and resistance to environmental degradation .
Case Studies
Future Perspectives
The future applications of this compound are promising due to ongoing research into its synthesis and functionalization. As industries increasingly seek sustainable alternatives to petrochemical-derived products, this compound stands out as a versatile building block for developing innovative materials and formulations.
Propriétés
Formule moléculaire |
C6H8O4 |
|---|---|
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
2-ethylidenebutanedioic acid |
InChI |
InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10) |
Clé InChI |
NRSMWHGLCNBZSO-UHFFFAOYSA-N |
SMILES canonique |
CC=C(CC(=O)O)C(=O)O |
Synonymes |
3-methylitaconate 3-methylitaconate, (+-)-isomer 3-methylitaconate, (R)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















